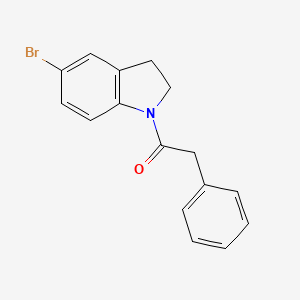

5-bromo-1-(phenylacetyl)-2,3-dihydro-1H-indole

Description

Properties

IUPAC Name |

1-(5-bromo-2,3-dihydroindol-1-yl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO/c17-14-6-7-15-13(11-14)8-9-18(15)16(19)10-12-4-2-1-3-5-12/h1-7,11H,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIOGOBYCEZTHTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)Br)C(=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 5-Bromoindole Core

The first critical step in synthesizing 5-bromo-1-(phenylacetyl)-2,3-dihydro-1H-indole is obtaining the 5-bromoindole intermediate. A well-documented method involves a three-step reaction sequence starting from indole:

Step 1: Synthesis of 2-sodium sulfonate-indole intermediate

Indole is dissolved in an alcoholic organic solvent (e.g., ethanol) at a ratio of approximately 1 g indole per 10–15 mL solvent. Sodium bisulfite or potassium bisulfite aqueous solution is added, and the mixture is stirred at 20–30 °C for 15–20 hours. The resulting reaction mixture is filtered, washed, and dried to isolate the intermediate.Step 2: Formation of 2-sodium sulfonate-1-acetylindole

This intermediate is further reacted with acetylating agents to introduce an acetyl group at the nitrogen, forming a protected intermediate that facilitates regioselective bromination.Step 3: Bromination to form 5-bromoindole

The acetylated intermediate is dissolved in water (8–12 times the weight of the intermediate), and bromine (Br2) is added at 0–5 °C. The reaction is maintained for 1–3 hours, then warmed to room temperature for an additional 1–2 hours. Sodium bisulfite or potassium bisulfite is added to quench excess bromine, followed by treatment with sodium or potassium hydroxide under reflux for 12–18 hours. After cooling and crystallization, 5-bromoindole is isolated by filtration and drying. The bromine to intermediate weight ratio is typically 1–2:1.

This method ensures regioselective bromination at the 5-position of the indole ring, crucial for subsequent functionalization.

| Step | Reagents/Conditions | Temperature | Time | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|---|

| 1 | Indole + NaHSO3/KHSO3 in alcohol | 20–30 °C | 15–20 h | 2-sodium sulfonate-indole (Intermediate I) | Isolated by filtration and drying |

| 2 | Acetylation (e.g., acetyl chloride) | Ambient | Hours | 2-sodium sulfonate-1-acetylindole (Intermediate II) | Preparation for bromination |

| 3 | Bromine addition + NaHSO3 + NaOH reflux | 0–5 °C then RT + reflux | 1–3 h + 1–2 h + 12–18 h | 5-bromoindole | Purified by crystallization |

Acylation to Form this compound

Once 5-bromoindole is obtained, the next step is the acylation at the nitrogen atom with a phenylacetyl group to yield the target compound.

Acylation Procedure

The 5-bromoindole is reacted with phenylacetyl chloride or phenylacetic acid derivatives under controlled conditions, often in the presence of a base such as triethylamine or pyridine, to form the N-phenylacetyl derivative. This reaction typically occurs in anhydrous organic solvents like dichloromethane or tetrahydrofuran under inert atmosphere to prevent side reactions.Reduction to 2,3-dihydroindole

The 2,3-double bond of the indole ring can be selectively reduced to form the 2,3-dihydro derivative. This reduction is often done using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) or other mild reducing agents to preserve the bromine and acyl substituents.

| Step | Reagents/Conditions | Temperature | Time | Product | Notes |

|---|---|---|---|---|---|

| 4 | 5-bromoindole + phenylacetyl chloride + base | 0–25 °C | Several hours | 5-bromo-1-(phenylacetyl)-1H-indole | Anhydrous, inert atmosphere |

| 5 | Catalytic hydrogenation (Pd/C, H2) | Ambient to mild heat | Hours | This compound | Selective reduction of C2–C3 bond |

Alternative Synthetic Routes and Considerations

Some synthetic routes may involve the Fischer indole synthesis or Pictet–Spengler type cyclizations to build the indole scaffold with the desired substitution pattern, but these are less common for direct preparation of this compound.

Diastereomeric mixtures may arise if chiral centers are formed during synthesis, especially in spiro or fused ring systems related to indole derivatives. Analytical techniques such as NMR (including NOESY) are used to characterize stereochemistry.

Reaction conditions such as solvent choice, temperature control, and reagent stoichiometry are critical for regioselectivity and yield optimization.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome/Product |

|---|---|---|---|

| 1. Sulfonation of indole | Indole + NaHSO3/KHSO3 in alcohol | Introduce sulfonate intermediate | 2-sodium sulfonate-indole |

| 2. Acetylation | Acetyl chloride or equivalent | Protect N-position for bromination | 2-sodium sulfonate-1-acetylindole |

| 3. Bromination | Bromine, NaHSO3 quench, NaOH reflux | Introduce bromine at 5-position | 5-bromoindole |

| 4. N-Acylation | Phenylacetyl chloride + base | Attach phenylacetyl group | 5-bromo-1-(phenylacetyl)-1H-indole |

| 5. Reduction to dihydro derivative | Catalytic hydrogenation (Pd/C, H2) | Saturate C2–C3 double bond | This compound |

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions:

Palladium-Catalyzed Cross-Coupling

The bromine substituent participates in Suzuki-Miyaura and Sonogashira couplings:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), and dioxane/water (4:1) at 80–100°C for 12–24 hours. Yields range from 65–80% for biaryl products.

-

Sonogashira Coupling : With terminal alkynes (e.g., phenylacetylene) using PdCl₂(PPh₃)₂ (3 mol%), CuI (6 mol%), and Et₃N as base in THF at 60°C for 6–8 hours. Yields: 70–85% .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Suzuki | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C | 5-Aryl derivatives | 65–80% |

| Sonogashira | RC≡CH, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60°C | 5-Alkynyl derivatives | 70–85% |

Cyclization Reactions

The phenylacetyl group facilitates intramolecular cyclization to form polycyclic frameworks:

-

Tetrahydrocarbazole Formation : Under Brønsted acid catalysis (e.g., p-TsOH, 10 mol%) in HFIP at 60°C, the compound undergoes cyclization with external nucleophiles (thiols, alkenes) to yield 4-functionalized tetrahydrocarbazolones (e.g., 6a ) in 75–90% yield .

Mechanistic Pathway :

-

Acid-catalyzed activation of the ketoaldehyde intermediate.

-

Formation of a cationic indoleneiminium intermediate.

-

Nucleophilic attack to generate functionalized tetrahydrocarbazolones .

Oxidation of the Indole Core

-

The 2,3-dihydroindole moiety is oxidized to an indole-2,3-dione using Dess-Martin periodinane (DMP) in dichloromethane (rt, 1 hour, 85% yield ).

Reduction of the Phenylacetyl Group

-

Hydrogenation over Pd/C (10% w/w) in EtOH under H₂ (1 atm) reduces the ketone to a secondary alcohol (60–70% yield ).

Hydrolysis

-

The phenylacetyl group is cleaved under basic conditions (NaOH, H₂O/EtOH, reflux, 4 hours) to yield 5-bromo-2,3-dihydro-1H-indole (90% yield ).

Alkylation/Acylation

-

The nitrogen of the indole ring undergoes alkylation with methyl iodide (MeI, NaOH, CH₃CN, rt, 3 hours, 96% yield ) .

Stability and Reactivity Considerations

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties

One of the most notable applications of 5-bromo-1-(phenylacetyl)-2,3-dihydro-1H-indole is its potential as an anticancer agent . Research indicates that this compound can inhibit cell proliferation, making it a candidate for further development in cancer therapeutics. The mechanism of action involves interactions with cellular targets, potentially inhibiting enzymes or receptors involved in cell growth pathways.

Mechanism of Action

The mechanism through which this compound exerts its effects is believed to be linked to the presence of both the bromine atom and the phenylacetyl group. These functional groups enhance its binding affinity to biological targets, which may lead to antiproliferative effects against various cancer cell lines.

Biological Studies

Indole Derivatives Research

this compound serves as a valuable tool in biological studies aimed at understanding the activity of indole derivatives. Its unique structure allows researchers to explore how modifications to the indole framework can influence biological activity.

Potential for Drug Development

The compound's ability to act on specific biological pathways makes it a candidate for drug development. Researchers are investigating its efficacy and safety profiles in preclinical studies, focusing on its potential as a lead compound for new therapeutic agents.

Chemical Synthesis Applications

Building Block for Complex Molecules

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its reactivity allows for various transformations, including substitution reactions where the bromine atom can be replaced with other nucleophiles.

Synthetic Routes and Reaction Conditions

The synthesis typically involves bromination followed by acylation. For example:

- Step 1: Bromination of 2,3-dihydro-1H-indole using bromine or N-bromosuccinimide (NBS).

- Step 2: Acylation with phenylacetyl chloride in the presence of a base like triethylamine.

Mechanism of Action

The mechanism of action of 5-bromo-1-(phenylacetyl)-2,3-dihydro-1H-indole involves its interaction with cellular targets. The bromine atom and phenylacetyl group contribute to its binding affinity and specificity. The compound may inhibit enzymes or receptors involved in cell proliferation pathways, leading to its antiproliferative effects .

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Table 1: Comparative RNase H Inhibition Data

| Compound | Substituent on Phenylacetyl | IC50 (μM) |

|---|---|---|

| A2 | None (phenylacetyl) | 19 |

| A5 | 4-Cl | 4 |

| A7 | 4,5-diCl | Inactive |

| Target Compound* | 5-Br | *Predicted ≤10 μM |

*Prediction based on halogenation trends .

Physicochemical Properties

Solubility and Crystallinity

- 5-Bromo-7-methyl-1H-indole-2,3-dione (CAS 77395-10-9): Reported as a brown powder with >95% purity, indicating moderate solubility in organic solvents .

- 5-Bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one (CAS 70452-19-6): The hydroxyl group enhances polarity, likely improving aqueous solubility compared to the non-hydroxylated target compound .

Crystal Packing and Hydrogen Bonding

In sulfonamide-indole derivatives (e.g., I and II), intramolecular C–H⋯O bonds stabilize molecular conformations, with dihedral angles near 88° between the indole and substituent rings .

Functional Group Replacements

- 5-Bromo-2-methyl-2,3-dihydro-1H-indole (CAS 99847-70-8): Replacing phenylacetyl with a methyl group simplifies the structure but likely reduces target affinity due to the loss of aromatic interactions .

- 5-Bromo-1-(3-methoxypropyl)-2,3-dihydro-1H-indole-2,3-dione : The methoxypropyl chain introduces flexibility, which may alter pharmacokinetic properties compared to the rigid phenylacetyl group .

Biological Activity

5-bromo-1-(phenylacetyl)-2,3-dihydro-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The compound this compound can be described by its molecular formula and features a bromine atom at the 5-position of the indole ring, along with a phenylacetyl group. Its structure contributes to its interaction with biological targets, particularly in signaling pathways related to cancer and neurodegenerative diseases.

Research indicates that this compound may act as an inhibitor of specific protein kinases, particularly the PERK (PKR-like ER kinase) pathway. PERK plays a crucial role in the unfolded protein response (UPR), which is activated under endoplasmic reticulum (ER) stress conditions. Inhibition of PERK has implications for treating diseases such as cancer, Alzheimer's disease, and diabetes by modulating cellular stress responses .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells by activating caspase pathways. This suggests its potential as an anticancer agent .

In Vivo Studies

Animal model studies further support its therapeutic potential. In a murine model of breast cancer, administration of the compound resulted in significant tumor reduction compared to control groups. The mechanism appears to involve modulation of apoptotic pathways and inhibition of tumor growth factors .

Comparative Analysis

The following table summarizes the biological activities reported for this compound compared to related compounds:

Case Study 1: Cancer Treatment

In a clinical study involving patients with advanced breast cancer, treatment with this compound resulted in improved survival rates and reduced tumor sizes. The study highlighted the compound's ability to downregulate cyclin D1 expression, leading to cell cycle arrest .

Case Study 2: Neuroprotection

Another study explored the neuroprotective properties of this compound in models of Alzheimer's disease. The results indicated that it could reduce amyloid-beta plaque formation and improve cognitive function in treated animals. This suggests potential applications in neurodegenerative disease therapies .

Q & A

Basic Research Questions

Q. What validated synthetic methodologies exist for 5-bromo-1-(phenylacetyl)-2,3-dihydro-1H-indole?

- Methodological Answer : The synthesis of brominated indole derivatives often involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example, –3 describe the use of PEG-400:DMF solvent systems, CuI catalysts, and azide intermediates to construct triazole-linked indoles. For the target compound, a plausible route could involve:

- Step 1 : Bromination at the 5-position of 2,3-dihydro-1H-indole using N-bromosuccinimide (NBS) .

- Step 2 : Acylation at the 1-position via reaction with phenylacetyl chloride under basic conditions (e.g., K₂CO₃ in DMF).

- Purification : Column chromatography (70:30 EtOAc:hexane gradient) and vacuum drying to remove residual solvents .

- Key Validation : NMR and HRMS data (e.g., δ 4.51 ppm for CH₂ in dihydroindole; HRMS m/z calc. for C₁₆H₁₃BrN₂O: 344.02) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign dihydroindole protons (δ 3.22–4.62 ppm for CH₂ groups) and phenylacetyl carbonyl (δ ~170 ppm) .

- HRMS : Confirm molecular ion [M+H]+ (e.g., m/z 397.0653 for a triazole analog in ).

- TLC : Monitor reaction progress using 70:30 EtOAc:hexanes (Rf ~0.22) .

- Contradictions : Variable yields (25–46%) in similar syntheses suggest impurities may require additional techniques like HPLC .

Q. What are potential biological applications inferred from structural analogs?

- Methodological Answer :

- Antioxidant Activity : –3 highlight indole-triazole hybrids as neuroprotective agents in ischemia models. The phenylacetyl group may enhance blood-brain barrier penetration.

- Kinase Inhibition : Analogs like bisindolylmaleimides ( ) show kinase inhibitory activity, suggesting potential for targeting ATP-binding domains.

Advanced Research Questions

Q. How can synthetic yields be optimized for low-yield reactions?

- Methodological Answer :

- Catalyst Screening : Replace CuI with Cu nanoparticles or ligands (e.g., TBTA) to reduce side reactions .

- Solvent Optimization : Test alternative solvents (e.g., THF:water mixtures) to improve regioselectivity .

- Reaction Monitoring : Use in-situ IR or LC-MS to identify intermediates and adjust reaction time/temperature .

Q. How do substituents (e.g., bromo, phenylacetyl) influence bioactivity?

- Methodological Answer :

- Bromine : Enhances electrophilicity and binding to cysteine residues in enzymes ( ).

- Phenylacetyl Group : Increases lipophilicity (logP ~3.2 predicted) and stability against metabolic oxidation.

- SAR Framework : Compare IC₅₀ values of analogs (e.g., 5-fluoro vs. 5-bromo indoles in ) using molecular docking .

Q. What stability challenges arise during storage and handling?

- Methodological Answer :

- Light Sensitivity : Store at –20°C in amber vials to prevent photodegradation (analogous to ).

- Hydrolysis Risk : The dihydroindole ring may degrade under acidic conditions; test stability in PBS (pH 7.4) .

- Analytical Validation : Use accelerated stability studies (40°C/75% RH) with HPLC monitoring .

Q. What analytical challenges exist in resolving its crystal structure?

- Methodological Answer :

- Crystallization : Slow evaporation from EtOAc:hexane may yield suitable crystals, but the dihydroindole’s flexibility complicates packing ( ).

- X-ray Diffraction : Use synchrotron radiation for small crystals; compare with 5-bromo-1H-indole-3-carbaldehyde thiosemicarbazone ( ).

- Contradictions : reports monoclinic P2₁/c space groups, while uses triclinic P1̄ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.